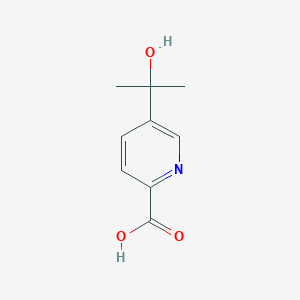
5-(2-Hydroxypropan-2-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxypropan-2-yl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2-hydroxypropan-2-yl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxypropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the 2-hydroxypropan-2-yl group. One common method involves the use of 2-bromo-2-propanol as a starting material, which reacts with picolinic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Hydroxypropan-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 5-(2-oxopropan-2-yl)picolinic acid.
Reduction: Formation of 5-(2-hydroxypropan-2-yl)picolinic alcohol.
Substitution: Formation of 5-(2-halopropan-2-yl)picolinic acid.
Applications De Recherche Scientifique
Chemistry: 5-(2-Hydroxypropan-2-yl)picolinic acid is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It may also be used as a probe to study the interactions between metal ions and biological molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an antiviral agent. It has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Industry: In the industrial sector, this compound is used in the synthesis of herbicides and other agrochemicals. Its derivatives are studied for their herbicidal activity and potential to control weed growth .
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can inhibit the activity of zinc finger proteins, which are involved in viral replication and packaging . Additionally, the compound can interfere with cellular processes such as endocytosis and membrane fusion, thereby inhibiting viral entry into host cells .
Comparaison Avec Des Composés Similaires
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: It has a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness: 5-(2-Hydroxypropan-2-yl)picolinic acid is unique due to the presence of the 2-hydroxypropan-2-yl group at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metal ions and increases its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-7(8(11)12)10-5-6/h3-5,13H,1-2H3,(H,11,12) |
Clé InChI |
FJOCWHIQHDCUBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
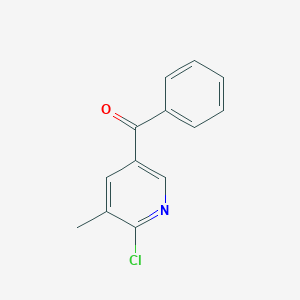
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
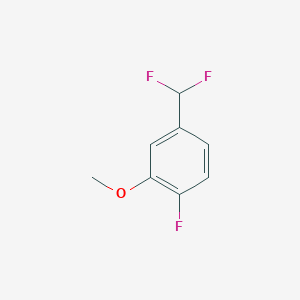
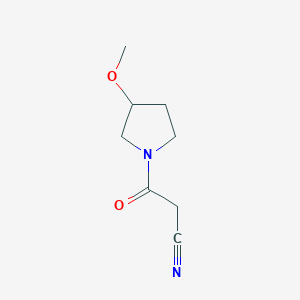
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
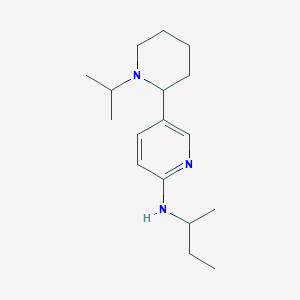
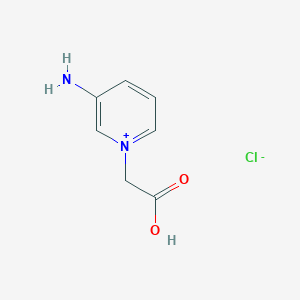
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
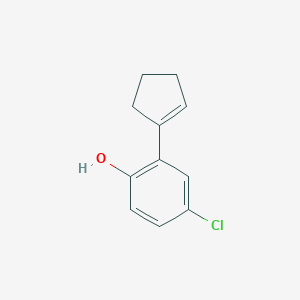
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
